Superior Inhibition of LPS-Induced Nitric Oxide Production in RAW264.7 Macrophages by HMPH vs. Curcumin
HMPH exhibits a left-shifted dose-response for nitric oxide (NO) inhibition in LPS-activated RAW264.7 macrophages relative to curcumin. HMPH significantly suppressed NO secretion at concentrations as low as 0.63 µM, whereas curcumin required a minimum concentration of 1.25 µM to achieve significant inhibition [1]. Both compounds were tested across the range 0.63–20 µM, establishing that HMPH is active at roughly half the threshold concentration of curcumin in this functional cellular assay [1].
| Evidence Dimension | NO production inhibition in LPS-activated RAW264.7 macrophages (Griess assay) |
|---|---|
| Target Compound Data | Significant inhibition of NO secretion at 0.63–20 µM (dose-dependent) |
| Comparator Or Baseline | Curcumin: significant inhibition of NO secretion at 1.25–20 µM |
| Quantified Difference | HMPH effective at ~2-fold lower minimal concentration (0.63 vs. 1.25 µM) |
| Conditions | RAW264.7 murine macrophages, LPS (10 ng/mL) stimulation, 24 h treatment, Griess assay |
Why This Matters
This demonstrates that HMPH achieves comparable anti-inflammatory efficacy at lower concentrations than curcumin, which is directly relevant for researchers seeking more potent curcuminoid alternatives or designing dose-sparing in vivo protocols.
- [1] Jansakun, C.; Chulrik, W.; Chaichompoo, W.; Yotmanee, P.; Lehboon, K.; Chunglok, W.; Sattayakhom, A.; Hiransai, P.; Kamdee, K.; Utaipan, T.; Suksamrarn, A.; Chunglok, W. 1,7‑Bis(4‑hydroxy‑3‑methoxyphenyl)‑1,4,6‑heptatrien‑3‑one Alleviates Lipopolysaccharide‑Induced Inflammation by Targeting NF‑κB Translocation in Murine Macrophages and It Interacts with MD2 in Silico. Mol. Med. Rep. 2021, 23, 209. View Source
